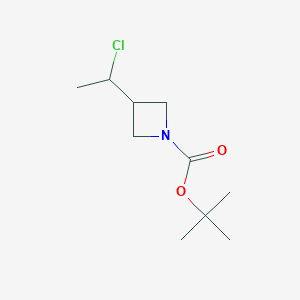
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butyl group and the chloroethyl substituent on the azetidine ring contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 1-chloroethyl reagents.
Reaction Conditions: The reaction involves the nucleophilic substitution of the tert-butyl azetidine-1-carboxylate with a 1-chloroethyl reagent under controlled conditions. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often carried out at low temperatures to ensure selectivity and yield.
Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction. The reaction mixture is typically stirred for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can also be performed to modify the chloroethyl group or the azetidine ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, sodium methoxide, thiourea.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate or tert-butyl 3-(1-thioethyl)azetidine-1-carboxylate can be obtained.
Oxidation Products: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
Hydrolysis Products: 3-(1-chloroethyl)azetidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology and Medicine:
Drug Development: The compound’s azetidine ring is a key structural motif in the development of drugs targeting various biological pathways
Industry:
Polymer Chemistry: this compound can be used in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is primarily determined by its ability to interact with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate binding and catalytic activity.
Signal Transduction: By modifying key signaling proteins, this compound can influence cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds share the azetidine ring and tert-butyl ester group, they differ in the substituents attached to the azetidine ring. These differences can significantly impact their reactivity and biological activity.
- Reactivity: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Biological Activity: The specific substituents on the azetidine ring can influence the compound’s ability to interact with biological targets, leading to variations in their pharmacological profiles.
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
tert-butyl 3-(1-chloroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VVQJRGAQORPDJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















